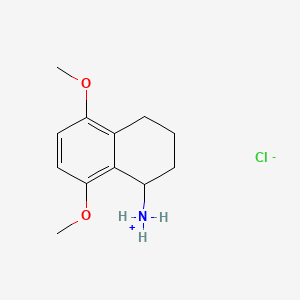

1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate

Description

The compound "1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate" is a tetrahydro-naphthylamine derivative featuring methoxy substituents at the 5- and 8-positions, a hydrochloride salt, and a hemihydrate crystalline form.

- 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride (CAS 3459-02-7, C₁₀H₁₃N·HCl, MW 183.68) .

- 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene (CAS 74526-84-4), which lacks the amine and hydrochloride moieties but shares the methoxy-substituted tetrahydro framework .

The hemihydrate form suggests partial water incorporation (0.5 H₂O per formula unit), which may influence stability and solubility. Methoxy groups at positions 5 and 8 likely enhance solubility in polar solvents compared to non-substituted analogs, though this requires experimental validation.

Properties

CAS No. |

64037-80-5 |

|---|---|

Molecular Formula |

C12H18ClNO2 |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13;/h6-7,9H,3-5,13H2,1-2H3;1H |

InChI Key |

ZTRZIVJXSXQHRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCCC(C2=C(C=C1)OC)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically starts from a suitably substituted tetrahydro-naphthalene precursor, specifically 1,2,3,4-tetrahydro-5,8-dimethoxynaphthalene, which undergoes amination to introduce the amine group at position 1. The resulting amine is then converted into its hydrochloride salt and isolated as a hemihydrate form.

Key steps include:

- Amination : Introduction of the amino group at the 1-position of the tetrahydro-5,8-dimethoxynaphthalene ring.

- Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

- Hydration Control : Crystallization under conditions that yield the hemihydrate form.

This process requires an inert atmosphere to prevent oxidation and side reactions, temperature control to optimize reaction kinetics, and sometimes catalysts to enhance reaction rates and selectivity.

Specific Synthetic Routes and Innovations

While direct literature on the exact preparation of this compound is limited, closely related synthetic strategies for similar tetrahydro-naphthylamine derivatives provide valuable insights:

Reductive Amination Route : Adapted from methods used for related compounds such as (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, the process involves reductive amination of a tetrahydro-naphthylamine intermediate with aldehydes under acidic conditions, followed by catalytic hydrogenation and salt formation. This method is noted for its operational simplicity, environmental friendliness, and relatively high yield compared to older methods.

Catalytic Hydrogenation : Utilized to reduce intermediates and remove protective groups, often employing catalysts such as palladium on carbon or Raney nickel under controlled pressure and temperature conditions.

Chiral Catalysis and Resolution : Some synthetic routes for related compounds involve chiral phosphoric acid catalysts or chiral resolution to obtain enantiomerically pure products. However, these methods tend to be costly and less suitable for large-scale production.

Comparative Data Table of Preparation Methods

Summary Table: Key Properties and Preparation Highlights

| Property/Aspect | Details |

|---|---|

| Molecular Formula | C12H18ClNO2 |

| Molecular Weight | 243.73 g/mol |

| Key Functional Groups | Tetrahydro-naphthalene, amine, methoxy groups (positions 5,8), hydrochloride salt |

| Typical Reaction Conditions | Acidic medium, inert atmosphere, temperature control, catalytic hydrogenation |

| Common Catalysts | Palladium on carbon, Raney nickel |

| Yield Range | Generally high (>70%) for reductive amination methods |

| Hydration State | Hemihydrate (0.5 H2O per molecule) |

| Applications | Medicinal chemistry, organic synthesis |

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be further reduced to form fully saturated amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophilic reagents such as nitric acid for nitration and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Fully saturated amine derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Structural Properties

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- IUPAC Name : 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS Number : 2217-41-6

The compound features a naphthalene ring system that is partially hydrogenated and substituted with methoxy groups. Its unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Medicinal Chemistry

1-Naphthylamine derivatives have been studied for their potential therapeutic effects. The compound has shown promise in:

- Antioxidant Activity : Research indicates that derivatives of naphthylamine can scavenge free radicals and exhibit neuroprotective properties against oxidative stress .

- Anticancer Properties : Some studies have explored the cytotoxic effects of naphthylamine derivatives on various cancer cell lines, suggesting potential as chemotherapeutic agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It is used to synthesize various heterocycles and complex organic molecules due to its nucleophilic amine functionality.

- Reagent in Chemical Reactions : It acts as a reagent in iodocyclization reactions and other transformations that require a stable amine .

Material Science

Due to its unique structural properties, this compound has applications in material science:

- Dyes and Pigments : Naphthylamine derivatives are used in the production of dyes due to their chromophoric properties.

- Polymer Chemistry : They can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Neuroprotective Effects

A study published in the International Journal of Molecular Sciences investigated the neuroprotective effects of naphthylamine derivatives against oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could reduce reactive oxygen species levels and protect neuronal cells from apoptosis .

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic activity of naphthylamine derivatives against breast cancer cell lines revealed significant inhibition of cell proliferation. The study suggested that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research and Industrial Relevance

- Synthesis : Methoxy-substituted tetrahydro-naphthylamines are intermediates in pharmaceutical synthesis, e.g., quinapril derivatives ().

- Market Availability : Custom synthesis services for dimethoxy variants (e.g., 5,6-dimethoxy isomers) are available on platforms like ECHEMI, indicating industrial demand .

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate is a compound with significant interest in biological research due to its structural properties and potential pharmacological applications. This article reviews the biological activity of this compound based on available literature and data.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.125 g/mol

- SMILES Notation : COC1=C2CCCC(C2=C(C=C1)OC)N

- InChIKey : BFKGQFXJSRWVQK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 1-naphthylamine derivatives has been studied in various contexts, particularly focusing on their roles as potential therapeutic agents. The compound exhibits a range of biological effects including:

- Antioxidant Activity : Some studies suggest that naphthylamine derivatives may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Anticancer Properties : Research indicates that certain naphthylamine derivatives can inhibit cancer cell proliferation. For instance, related compounds have been investigated for their ability to act as topoisomerase inhibitors, which are crucial in DNA replication and repair processes .

- Neuroprotective Effects : There is emerging evidence suggesting that naphthylamine compounds may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Anticancer Activity

A study published in the journal Molecules highlighted the synthesis of several naphthylamine derivatives and their evaluation as potential anticancer agents. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Research conducted by various institutions has explored the neuroprotective effects of naphthylamine derivatives. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests a potential application in treating conditions like Alzheimer's disease .

Summary of Biological Activities

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Naphthylamine | C10H9N | Known carcinogen |

| 5,6,7,8-Tetrahydro-1-naphthylamine | C10H13N | Antioxidant and anticancer properties |

| 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro | C14H20ClNO2 | Anticancer activity |

Q & A

Q. What are the critical steps in synthesizing this compound, and how can researchers optimize yield?

Methodological Answer:

- Synthesis Pathway : Begin with the nitration of 1,2,3,4-tetrahydro-5,8-dimethoxynaphthalene, followed by reduction using iron and hydrochloric acid (analogous to 1-nitronaphthalene reduction ).

- Salt Formation : Treat the free base with concentrated HCl under controlled pH to form the hydrochloride salt.

- Hemihydrate Crystallization : Recrystallize from a water-containing solvent system (e.g., ethanol/water) to isolate the hemihydrate form.

- Yield Optimization : Monitor reaction temperature (70–80°C) and stoichiometry of reducing agents. Use TLC or HPLC to track intermediate purity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps. Avoid dry sweeping; employ HEPA-filtered vacuums for spill cleanup .

- Storage : Store in airtight, light-resistant containers at 0–6°C, away from oxidizers (e.g., peroxides) and acids .

- Exposure Monitoring : Regularly test air quality using NIOSH Method 5518 for aromatic amines .

Q. How can researchers confirm the compound’s purity and structural identity?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and fluorescence detection (FLD) at λex/λem = 280/340 nm, referencing pharmaceutical impurity standards (e.g., EP-grade hydrochlorides) .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Compare peaks with tetrahydro-naphthalene derivatives (e.g., δ 3.8–4.2 ppm for methoxy groups; δ 1.5–2.5 ppm for tetrahydro protons) .

- FT-IR : Validate amine (-NH) stretches at 3300–3500 cm<sup>-1</sup> and methoxy (-OCH3) at 2830–2970 cm<sup>-1</sup>.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by hydrate formation?

Methodological Answer:

- Deuterated Solvent Selection : Use D2O or DMSO-d6 to distinguish bound water in the hemihydrate.

- Variable Temperature NMR : Identify dynamic exchange between hydrated and anhydrous forms by analyzing peak splitting at 25°C vs. 60°C .

- XRPD : Compare diffraction patterns with known hemihydrate standards to confirm crystallinity .

Q. What strategies mitigate interference from carcinogenic byproducts (e.g., 2-naphthylamine)?

Methodological Answer:

- Analytical Controls : Use LC-MS/MS with selective ion monitoring (SIM) to detect trace 2-naphthylamine (limit of detection: <1 ppm) .

- Synthetic Modifications : Introduce regioselective protecting groups during methoxy substitution to minimize isomerization .

- Purification : Perform column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate positional isomers .

Q. How does the hemihydrate form impact solubility and stability in biological assays?

Methodological Answer:

- Solubility Profiling : Conduct equilibrium solubility studies in PBS (pH 7.4) and compare with anhydrous forms using UV-Vis spectroscopy.

- Stability Testing :

- TGA/DSC : Measure water loss at 100–150°C to confirm hemihydrate stoichiometry .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.